

# Physical and chemical properties of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

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## Compound of Interest

Compound Name:	Ethyl 2-cyano-3-(4-fluorophenyl)acrylate
Cat. No.:	B099051

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## An In-Depth Technical Guide to Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** is a substituted cyanoacrylate compound with potential applications in various scientific fields, including materials science and drug discovery. Its chemical structure, featuring an electron-withdrawing cyano group and a fluorine-substituted phenyl ring, suggests the possibility of unique chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate**, detailed experimental protocols for its synthesis and analysis, and an exploration of the potential biological pathways it may influence.

## Core Physical and Chemical Properties

The physical and chemical characteristics of **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

Property	Value	Reference
Molecular Formula	$C_{12}H_{10}FNO_2$	<a href="#">[1]</a>
Molecular Weight	219.21 g/mol	<a href="#">[2]</a>
Melting Point	96-100 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	330.7 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.212 g/cm <sup>3</sup>	<a href="#">[2]</a>
Appearance	Solid	

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate**. While a complete experimental dataset for the title compound is not fully available in the public domain, data from closely related analogs and the available <sup>1</sup>H NMR spectrum provide a strong basis for its characterization.

### <sup>1</sup>H NMR Spectroscopy

The proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectrum provides information about the hydrogen atoms in the molecule. The expected signals for the (E)-isomer of **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** are: a triplet and a quartet for the ethyl group, and multiplets or doublets for the aromatic protons, and a singlet for the vinylic proton.

### <sup>13</sup>C NMR Spectroscopy

Carbon-13 nuclear magnetic resonance (<sup>13</sup>C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. Based on data from similar compounds, the approximate chemical shifts for **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** can be predicted. For instance, the <sup>13</sup>C NMR spectrum of Ethyl 2-cyano-3-phenylacrylate shows signals at approximately  $\delta$  = 162.5 (C=O), 155.1 (C-3), 133.4, 131.5, 131.1, 130.1 (aromatic carbons), 115.5 (CN), 103.0 (C-2), 62.8 (OCH<sub>2</sub>), and 14.2 (CH<sub>3</sub>). Similar peaks, with shifts influenced by the fluorine substituent, are expected for the title compound.

### Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related compound, Ethyl-2-cyano-3-(4-chlorophenyl)acrylate, shows characteristic peaks at  $2218\text{ cm}^{-1}$  (C≡N stretching) and  $1718\text{ cm}^{-1}$  (C=O stretching). It is expected that **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** will exhibit similar characteristic absorption bands.

## Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For the related compound, Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, the gas chromatography-mass spectrometry (GC-MS) data shows a molecular ion peak ( $M^+$ ) at m/z 219, which corresponds to its molecular weight.<sup>[2]</sup> A similar molecular ion peak is expected for the 4-fluoro isomer.

## Experimental Protocols

### Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate via Knoevenagel Condensation

The synthesis of **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** is typically achieved through a Knoevenagel condensation reaction. This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (4-fluorobenzaldehyde) in the presence of a basic catalyst.

Materials:

- 4-Fluorobenzaldehyde
- Ethyl cyanoacetate
- Piperidine (or another basic catalyst)
- Ethanol (or another suitable solvent)
- Glacial acetic acid (optional, for neutralization)
- Ice-cold water

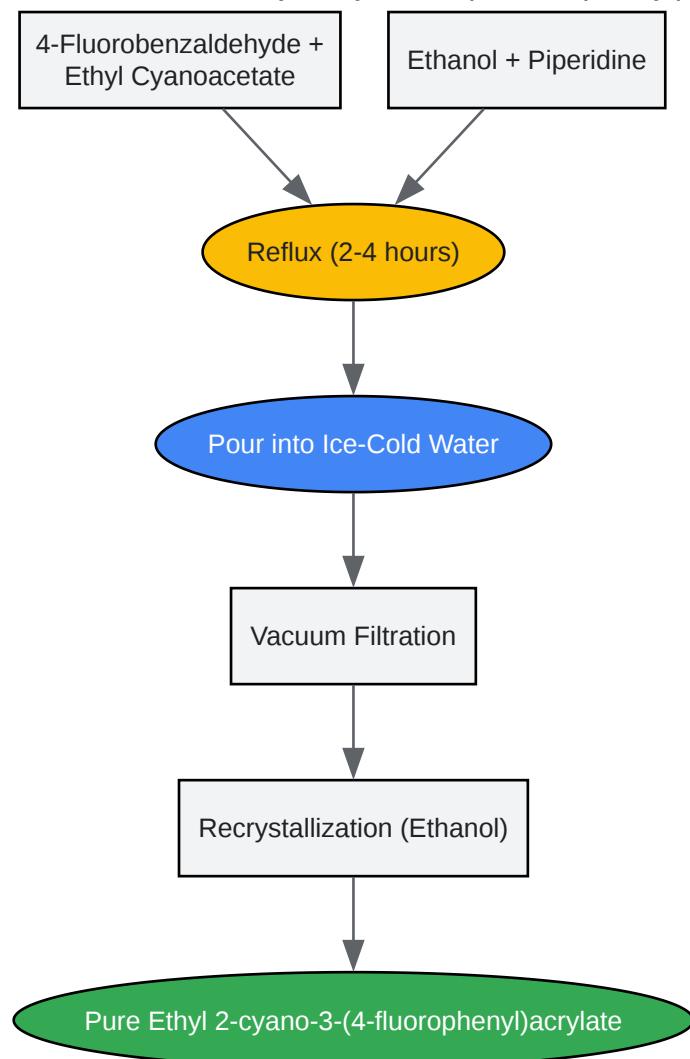
- Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

- In a round-bottom flask, dissolve 4-fluorobenzaldehyde and a molar equivalent of ethyl cyanoacetate in ethanol.
- Add a catalytic amount of piperidine to the solution.
- Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash it with cold water.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate**.

Experimental Workflow:

## Synthesis Workflow of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

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Caption: Knoevenagel condensation workflow for synthesis.

## Characterization Methods

- Melting Point: Determined using a standard melting point apparatus.
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and tetramethylsilane (TMS) as an internal standard.

- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
- Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI) source.

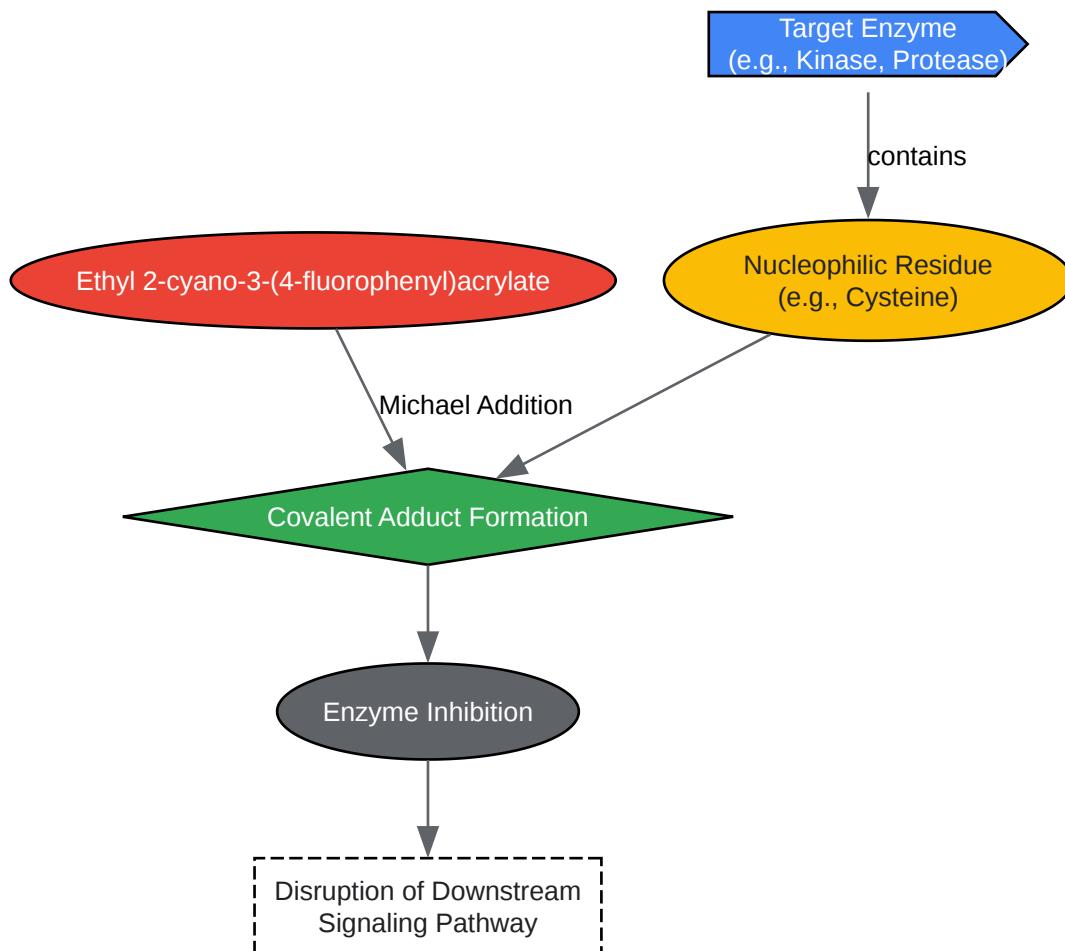
## Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** are limited, the broader class of cyanoacrylates has been investigated for various bioactivities, including herbicidal, fungicidal, and antitumor properties.<sup>[3][4]</sup> The mechanism of action for some herbicidal cyanoacrylates involves the inhibition of photosystem II.<sup>[5][6]</sup> Additionally, certain cyanoacrylate derivatives have shown potential as antifungal agents by targeting enzymes like myosin-5.<sup>[7]</sup>

Given the structural similarities, it is plausible that **Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** could interact with similar biological targets. For instance, its electron-deficient double bond makes it a potential Michael acceptor, which could lead to covalent modification of nucleophilic residues (such as cysteine) in enzymes or other proteins, thereby modulating their function.

Plausible Mechanism of Action - Enzyme Inhibition:

## Plausible Mechanism: Enzyme Inhibition via Michael Addition

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Caption: Hypothetical enzyme inhibition by Michael addition.

## Conclusion

**Ethyl 2-cyano-3-(4-fluorophenyl)acrylate** is a compound with well-defined physical and chemical properties that can be reliably synthesized and characterized. While its specific biological functions are yet to be extensively explored, the known activities of related cyanoacrylates suggest its potential as a bioactive molecule. Further research into its interactions with biological systems, particularly its potential as an enzyme inhibitor, could unveil novel applications in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to build upon in their future investigations of this promising compound.

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